4-[(3-Bromobenzyl)oxy]benzamide
Description
4-[(3-Bromobenzyl)oxy]benzamide (C₁₄H₁₂BrNO₂, MW 306.155 g/mol) is a benzamide derivative characterized by a benzamide core substituted with a 3-bromobenzyloxy group at the para position. Its systematic name, 4-[(3-bromophenyl)methoxy]benzamide, reflects this structure (SMILES: NC(=O)c1ccc(OCc2cccc(Br)c2)cc1) .
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(3-Bromobenzyl)oxy]benzamide with key analogs, focusing on substituent effects, synthetic routes, and biological activities.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Features a 3,4,5-trimethoxybenzamide core linked to a 4-bromophenyl group.
- Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .
N-(2-Nitrophenyl)-4-bromo-benzamide and 4MNB
- Structure : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) includes nitro and methoxy groups.
- Key Differences :
- The nitro group in 4MNB introduces strong electron-withdrawing effects, altering reactivity and binding interactions compared to the bromobenzyloxy group.
- Polymorphism is observed in N-(2-nitrophenyl)-4-bromo-benzamide, with two molecules per asymmetric unit, suggesting divergent solid-state behavior .
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide
- Structure : Contains a dual benzamide system with 4-methoxy and 4-bromophenyl substituents.
- Synthesis: Uses 4-amino-N-(4-bromophenyl)benzamide and acid chlorides in THF with pyridine .
- Key Differences :
- The additional benzamido group increases molecular weight (MW ~405 g/mol) and hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability compared to the simpler this compound.
Imidazole-Substituted Benzamides
- Examples :
Mosapride Metabolites
- Structure: 4-Amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide derivatives.
- Reduced activity in metabolites highlights the sensitivity of pharmacological profiles to structural modifications .
Comparative Data Table
TMB = Trimethoxybenzamide; *MBA = Methoxybenzamido
Key Insights
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4MNB) reduce electron density on the aromatic ring, while electron-donating groups (e.g., methoxy in N-(4-Bromophenyl)-3,4,5-TMB) enhance solubility and hydrogen bonding.
- Synthetic Flexibility : this compound’s analogs employ diverse methods, including acid chloride coupling () and protective group strategies ().
- Biological Relevance : Structural variations significantly impact activity, as seen in imidazole derivatives () and mosapride metabolites ().
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